molecular formula C22H22FN5O3 B2844477 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide CAS No. 1251696-04-4

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

Cat. No. B2844477
M. Wt: 423.448
InChI Key: NXYJFJUQDUZZAS-UHFFFAOYSA-N
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Description

Piperidine derivatives, which your compound seems to be a part of, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

While specific synthesis information for your compound is not available, structurally similar synthetic 1, 4-disubstituted piperidines have been evaluated for their antiplasmodial activity .

Scientific Research Applications

Radiolabeled Antagonist for PET Imaging

"N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide" derivatives, such as [18F]p-MPPF, have been extensively studied for their applications in PET imaging to investigate serotonin 5-HT1A receptors. These compounds are utilized for their ability to bind selectively to 5-HT1A receptors, enabling the visualization and study of serotonergic neurotransmission in both animal models and humans. The research highlights the chemistry, radiochemistry, animal data (including rats, cats, and monkeys) using autoradiography and PET, human data from PET studies, toxicity, and metabolism of these compounds (Plenevaux et al., 2000).

Synthesis and Applications in Medicinal Chemistry

The compound and its derivatives have also been explored for their potential in medicinal chemistry, particularly in the synthesis of novel pharmacological agents. For instance, YM758 monophosphate, a derivative, has been identified as a potent If current channel inhibitor. The development of practical and scalable synthetic routes for such compounds is crucial for advancing their applications in treating cardiovascular conditions. The novel synthetic approaches aim to improve the overall yield and efficiency of the synthesis process, highlighting the compound's versatility in drug development (Yoshida et al., 2014).

Molecular Docking and Biological Activity Studies

Further research into derivatives of "N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide" encompasses molecular docking studies to understand their potential as EGFR inhibitors, with a focus on anti-cancer properties. Such studies involve detailed analysis of tautomeric properties, conformations, and the mechanism behind their anti-cancer properties, offering insights into their role in developing new therapeutic agents (Karayel, 2021).

Future Directions

Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies .

properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYJFJUQDUZZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

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